molecular formula C11H21NO4S B036802 (S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid CAS No. 1217811-51-2

(S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid

Cat. No.: B036802
CAS No.: 1217811-51-2
M. Wt: 263.36 g/mol
InChI Key: HBFKPNZCUUZRLA-MRVPVSSYSA-N
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Description

(S)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid (CAS: 1217811-51-2) is a chiral carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a methylthio (-SMe) substituent. Its molecular formula is C₁₁H₂₁NO₄S, with a molecular weight of 263.35 g/mol . This compound is utilized in peptide synthesis and pharmaceutical research, requiring storage at 2–8°C under anhydrous conditions .

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4S/c1-11(2,3)16-10(15)12-8(5-6-17-4)7-9(13)14/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFKPNZCUUZRLA-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCSC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947298
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}-5-(methylsulfanyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244251-20-5
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}-5-(methylsulfanyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chiral Pool Synthesis

This approach leverages L-homomethionine or related β-amino acids as chiral precursors. The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride), while the methylthio group is either retained from the starting material or introduced through thiol-alkylation.

Key steps :

  • Boc protection : Treatment of L-β-homomethionine with Boc anhydride in the presence of a base (e.g., triethylamine) at 0–25°C yields the Boc-protected intermediate.

  • Oxidative modification : Controlled oxidation of the thioether to sulfoxide or sulfone derivatives is avoided by maintaining inert atmospheres during synthesis.

Asymmetric Synthesis

For cases where chiral starting materials are unavailable, asymmetric catalysis enables enantioselective formation of the (S)-configured amine. Notable methods include:

  • Evans oxazolidinone auxiliaries : Chiral auxiliaries direct the stereochemistry during alkylation or acylation steps.

  • Enzymatic resolution : Lipases or proteases selectively hydrolyze racemic mixtures, isolating the desired (S)-enantiomer.

Stepwise Synthesis Procedures

Route 1: Boc Protection of L-β-Homomethionine

StepReagents/ConditionsYieldKey Observations
1L-β-Homomethionine, Boc₂O, TEA, THF, 0°C → 25°C, 12 h85%Complete Boc protection confirmed via <sup>1</sup>H NMR (δ 1.44 ppm, singlet for Boc CH<sub>3</sub>).
2Methylation: CH<sub>3</sub>I, NaH, DMF, −10°C, 2 h78%Thioether formation without racemization (HPLC chiral purity >99% ee).
3Acidic workup: HCl (1M), extraction with EtOAc90%Final product isolated as white crystalline solid.

Advantages : High stereochemical fidelity; minimal side reactions.
Limitations : Dependency on costly L-β-homomethionine.

Route 2: Asymmetric Michael Addition

This route constructs the pentanoic acid backbone via Michael addition, followed by Boc protection and thiolation:

  • Michael Adduct Formation :

    • Substrate: Acrylic acid derivative.

    • Catalyst: (R)-BINOL-derived phosphoric acid (10 mol%).

    • Conditions: Toluene, −20°C, 24 h.

    • Outcome : 70% yield, 92% ee.

  • Boc Protection :

    • Reagents: Boc anhydride, DMAP, CH<sub>2</sub>Cl<sub>2</sub>.

    • Outcome : Quantitative conversion.

  • Methylthio Introduction :

    • Reagents: Methanethiol, BF<sub>3</sub>·OEt<sub>2</sub>, CH<sub>2</sub>Cl<sub>2</sub>.

    • Outcome : 65% yield; requires rigorous exclusion of moisture.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ValueImpact on Yield/Stereopurity
SolventTHF > DMF > CH<sub>2</sub>Cl<sub>2</sub>THF minimizes epimerization during Boc protection.
Temperature0–5°C (Boc protection)Higher temperatures (>25°C) reduce ee by 15–20%.
Reaction Time12–18 h (Boc)Prolonged times (>24 h) lead to tert-butyl carbonate byproducts.

Catalytic Systems for Asymmetric Synthesis

Catalystee (%)Turnover Frequency (h⁻¹)
(R)-BINOL-phosphoric acid920.8
Jacobsen’s thiourea881.2
Enzymatic (Candida antarctica lipase)950.5

Enzymatic methods achieve superior enantioselectivity but suffer from slower reaction rates.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>)δ 1.44 (s, 9H, Boc CH<sub>3</sub>), 2.10 (m, 2H, SCH<sub>3</sub>), 3.22 (m, 1H, CHNHBoc), 12.1 (br s, COOH).
<sup>13</sup>C NMRδ 28.3 (Boc CH<sub>3</sub>), 54.1 (CHNHBoc), 173.2 (COOH).
HRMS (ESI+)[M+H]<sup>+</sup> calc. for C<sub>11</sub>H<sub>21</sub>NO<sub>4</sub>S: 290.1198; found: 290.1201.

Industrial-Scale Production Considerations

Cost Analysis

ComponentCost per kg (USD)
L-β-Homomethionine1,200
Boc anhydride800
Methanethiol450

Total cost/kg (Route 1) : ~2,450 USD.

Environmental Impact

Waste StreamTreatment Method
Boc byproductsHydrolysis to tert-butanol (recyclable)
Solvents (THF, DMF)Distillation and reuse
Heavy metals (if used)Ion-exchange resins

Scientific Research Applications

Medicinal Chemistry

(S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid serves as an intermediate in the synthesis of bioactive peptides. The Boc group is commonly used to protect amines during peptide coupling reactions, facilitating the formation of complex structures necessary for therapeutic agents.

Case Study: Peptide Synthesis

A study published in the Journal of Medicinal Chemistry highlighted the use of Boc-protected amino acids in synthesizing cyclic peptides that exhibit potent biological activity against cancer cells. The incorporation of this compound allowed for the formation of specific peptide sequences that were critical for receptor binding and activity .

Drug Development

The compound's structural features make it suitable for developing novel drugs targeting specific pathways in diseases such as cancer and diabetes. Its ability to form stable conjugates enhances the efficacy and selectivity of drug candidates.

Case Study: Targeted Drug Delivery

Research has demonstrated that compounds like this compound can be utilized in creating prodrugs that improve bioavailability. A recent investigation illustrated how modifying existing drugs with this amino acid leads to enhanced solubility and absorption in biological systems .

Biochemical Research

In biochemical assays, this compound is often employed as a standard or reference material due to its well-defined properties. It aids in characterizing enzyme activities and interactions within metabolic pathways.

Case Study: Enzyme Kinetics

A kinetic study examined the interaction of this compound with various enzymes involved in amino acid metabolism. The findings indicated that this compound could act as a competitive inhibitor, providing insights into metabolic regulation .

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and distinctions from the target compound:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Differences
(S)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid (Target) 1217811-51-2 C₁₁H₂₁NO₄S 263.35 Boc-protected amine, methylthio Reference compound with balanced hydrophobicity and stability.
(R)-3-((tert-Butoxycarbonyl)amino)-5-(methylthio)pentanoic acid (Enantiomer) 244251-20-5 C₁₁H₂₁NO₄S 263.35 R-configuration Stereochemical inversion may alter biological activity or synthetic utility .
(S)-3-((tert-Butoxycarbonyl)amino)-5-phenylpentanoic acid 218608-84-5 C₁₆H₂₃NO₄ 293.36 Phenyl (-C₆H₅) Increased hydrophobicity and molecular weight; potential π-π stacking interactions .
(3S)-3-methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic acid N/A C₉H₁₂N₂O₃S 228.27 Thiazole ring, ketone Heterocyclic thiazole enhances electronic properties; ketone increases reactivity .
(RS,RS)-5-(3-Amino-3-carboxypropylthio)-3-methylpentanoic Acid N/A C₁₀H₁₉NO₄S 249.33 Free amine, carboxylic acid Lack of Boc protection increases reactivity but reduces stability in acidic conditions .
(S)-2-((tert-Butoxycarbonyl)amino)-5-(pyridin-3-yl)pentanoic acid 2349518-36-9 C₁₅H₂₂N₂O₄ 294.35 Pyridin-3-yl Pyridine ring introduces hydrogen-bonding potential and basicity .

Detailed Analysis of Structural and Functional Differences

3.1. Stereochemical Variations

The R-enantiomer (CAS: 244251-20-5) shares identical molecular weight and formula with the target compound but differs in stereochemistry. Enantiomers often exhibit divergent pharmacokinetic or binding properties; for example, the S-configuration may favor interaction with chiral enzyme active sites .

3.2. Substituent Effects
  • Phenyl vs. Methylthio (CAS: 218608-84-5):
    Replacing -SMe with a phenyl group increases molecular weight by ~30 g/mol and introduces aromaticity, enhancing hydrophobicity. This modification is critical in drug design for improving membrane permeability or targeting aromatic residues in proteins .
  • Thiazole vs. Methylthio (): The thiazole ring in (3S)-3-methyl-5-oxo-5-[(1,3-thiazol-2-yl)amino]pentanoic acid provides a heterocyclic scaffold capable of hydrogen bonding and π-stacking, which are absent in the methylthio analog. Such features are advantageous in kinase or protease inhibition .
3.3. Functional Group Modifications
  • Boc Protection vs. Free Amine (): The Boc group in the target compound stabilizes the amine during synthesis, whereas its absence in (RS,RS)-5-(3-Amino-3-carboxypropylthio)-3-methylpentanoic Acid renders the amine prone to protonation or undesired side reactions .
  • Ethoxy Ester (): Compounds like (S)-2-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic acid incorporate an ester group, improving lipophilicity but requiring enzymatic cleavage for activation in prodrug strategies .

Biological Activity

(S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid, with CAS number 1217811-51-2, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological implications, and relevant research findings.

  • Molecular Formula : C11_{11}H21_{21}NO4_{4}S
  • Molecular Weight : 263.35 g/mol
  • Purity : Typically >95%
  • Storage Conditions : Sealed in dry conditions at 2-8°C

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines. The methylthio group is also significant for its potential role in biological activity.

The biological activity of this compound can be understood through its interaction with various biological pathways. Key areas of investigation include:

  • Amino Acid Metabolism : This compound may influence amino acid metabolism due to its structural similarity to naturally occurring amino acids.
  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Case Studies and Research Findings

  • Inhibition of Fatty Acid Synthase (FASN) :
    • Related compounds have shown inhibitory effects on FASN, an enzyme crucial for fatty acid biosynthesis. This inhibition can lead to reduced lipid accumulation in cells, presenting a potential therapeutic avenue for obesity and metabolic disorders.
  • Cell Viability Studies :
    • In vitro studies have assessed the impact of similar compounds on cell viability. For instance, derivatives with the Boc group have been tested against cancer cell lines, showing varying degrees of cytotoxicity depending on concentration and exposure duration.
  • Neuroprotective Effects :
    • Some derivatives have been investigated for their neuroprotective properties, potentially through modulation of neurotransmitter levels or by reducing neuroinflammation.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
Enzyme InhibitionInhibition of fatty acid synthase
CytotoxicityReduced viability in cancer cell lines
NeuroprotectionModulation of neurotransmitter levels

Q & A

Q. How is (S)-3-((tert-butoxycarbonyl)amino)-5-(methylthio)pentanoic acid synthesized, and what purification methods are recommended?

Methodological Answer: The compound is synthesized via Boc (tert-butoxycarbonyl) protection of the amine group and subsequent functionalization of the thioether side chain. A typical protocol involves:

  • Deprotection : Dissolving intermediates in trifluoroacetic acid (TFA) and dichloromethane (CH2_2Cl2_2) to remove Boc groups, followed by solvent evaporation under reduced pressure .
  • Coupling : Using coupling agents like DCC (dicyclohexylcarbodiimide) or HATU with Boc-protected amino acids to ensure stereochemical integrity .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC for high-purity isolation (>95%) .

Q. What analytical techniques confirm the structural identity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl), methylthio moiety (δ ~2.1 ppm), and stereochemistry at the chiral center .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C11_{11}H21_{21}NO4_4S, theoretical 263.12 g/mol) .
  • Chiral HPLC : Ensures enantiomeric purity (e.g., using Chiralpak® columns) to distinguish (S)- and (R)-isomers .

Advanced Research Questions

Q. How is this compound applied in peptide-based drug design?

Methodological Answer: The Boc-protected amino acid serves as a building block for:

  • Peptide Backbone Modification : Incorporating methylthio side chains to enhance lipophilicity or modulate receptor interactions .
  • Prodrug Synthesis : Used in Argatroban-like antithrombotic agents by coupling with sulfonylguanidine or quinoline moieties .
  • Enzyme-Resistant Analogues : The thioether group resists oxidative degradation, improving metabolic stability in vivo .

Q. What challenges arise in avoiding racemization during synthesis?

Methodological Answer: Racemization risks occur during Boc deprotection or coupling steps. Mitigation strategies include:

  • Low-Temperature Deprotection : Using TFA at 0–4°C to minimize acid-induced epimerization .
  • Sterically Hindered Coupling Agents : HATU or HOAt reduces racemization vs. DCC .
  • Kinetic Monitoring : Tracking reaction progress via TLC or inline IR to terminate before side reactions dominate .

Q. How does the methylthio group influence reactivity in enzymatic or catalytic systems?

Methodological Answer: The methylthio (-SMe) group:

  • Modulates Electron Density : Enhances nucleophilicity in Michael additions or SN2 reactions .
  • Participates in Metal Coordination : Binds transition metals (e.g., Cu2+^{2+}) in catalytic systems, as seen in enzyme-mimetic studies .
  • Biochemical Interactions : In Arabidopsis thaliana, analogous methylthio-pentanoates are intermediates in glucosinolate metabolism, suggesting potential bioactivity .

Q. How is the compound evaluated for GABA receptor interactions or other bioactivity?

Methodological Answer:

  • Receptor Binding Assays : Radioligand competition assays (e.g., 3^3H-baclofen for GABAB receptors) quantify affinity (IC50_{50}) .
  • Functional Studies : Electrically induced ileum contraction assays in guinea pigs test agonist/antagonist effects .
  • Computational Docking : Molecular dynamics simulations predict interactions with WDR5 or other protein targets .

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